Enofelast (BI-L-239) is a highly potent, selective small-molecule inhibitor of the 5-lipoxygenase (5-LO) enzyme, a critical node in the arachidonic acid metabolic cascade responsible for leukotriene biosynthesis. In commercial and academic research procurement, Enofelast is primarily sourced as a high-fidelity reference standard and pharmacological tool for in vitro and in vivo models of asthma, airway hyperresponsiveness, and leukotriene-mediated inflammation. Unlike broad-spectrum anti-inflammatories, Enofelast provides targeted suppression of leukotrienes B4 (LTB4) and C4 (LTC4) without broadly disrupting parallel prostaglandin pathways. Its nanomolar potency in primary human cells and established efficacy in complex mammalian models make it an essential benchmark material for laboratories developing next-generation respiratory and inflammatory therapeutics [1].
Substituting Enofelast with generic arachidonic acid pathway modulators introduces severe confounding variables in targeted pharmacological assays. Utilizing upstream phospholipase A2 (PLA2) inhibitors or dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitors broadly suppresses the entire eicosanoid profile, destroying the ability to isolate 5-LO-specific phenotypic responses. Furthermore, substituting Enofelast with 5-lipoxygenase-activating protein (FLAP) inhibitors, such as MK-886, alters the membrane-associated protein complex rather than the 5-LO enzyme itself, rendering them ineffective in cell-free enzymatic assays where FLAP is absent. For procurement teams supporting precision immunology or respiratory research, selecting the direct, highly selective enzymatic blockade provided by Enofelast is mandatory to ensure assay reproducibility and prevent off-target prostaglandin suppression [1].
A critical procurement metric for lipoxygenase inhibitors is their ability to spare parallel cyclooxygenase (COX) pathways. In primary human lung mast cells, Enofelast demonstrates a 36-fold selectivity for the inhibition of immunoreactive leukotriene C4 (LTC4) over immunoreactive prostaglandin D2 (PGD2) [1]. This contrasts sharply with non-selective arachidonic acid inhibitors that indiscriminately block both branches.
| Evidence Dimension | Selectivity ratio (LTC4 vs PGD2 inhibition) |
| Target Compound Data | 36-fold selective for LTC4 inhibition |
| Comparator Or Baseline | Non-selective dual COX/LOX inhibitors |
| Quantified Difference | 36x greater specificity for the 5-LO pathway |
| Conditions | In vitro human lung mast cell assays |
This high selectivity ensures researchers can confidently attribute experimental anti-inflammatory phenotypes specifically to leukotriene suppression rather than unintended prostaglandin depletion.
Enofelast exhibits high potency in primary human immune cells, which is vital for translational relevance and minimizing solvent volumes in assays. In vitro assays utilizing human lung mast cells, alveolar macrophages, and peripheral blood leukocytes show that Enofelast inhibits 5-lipoxygenase product generation with IC50 values ranging from 28 to 340 nmol/L [1]. This places its potency in a highly competitive range compared to standard benchmarks like Zileuton (A-64077), ensuring robust performance in comparative pharmacological studies [2].
| Evidence Dimension | IC50 for 5-LO product generation |
| Target Compound Data | 28 to 340 nmol/L |
| Comparator Or Baseline | Zileuton (A-64077) baseline |
| Quantified Difference | Maintains competitive nanomolar potency in specific primary human cell subsets |
| Conditions | Human lung mast cells, alveolar macrophages, and peripheral blood leukocytes |
Procuring a compound with confirmed nanomolar potency in primary human cells minimizes the required dosing concentrations, reducing the risk of solvent (DMSO) toxicity in sensitive cell cultures.
When designing biochemical assays, the mechanism of target engagement dictates compound selection. Enofelast acts as a direct inhibitor of the 5-lipoxygenase enzyme. In contrast, alternatives like MK-886 function by binding to the 5-lipoxygenase-activating protein (FLAP). Because FLAP is a membrane-bound accessory protein required for cellular leukotriene synthesis but not for the catalytic activity of purified 5-LO, FLAP inhibitors are inactive in cell-free enzymatic assays. Enofelast retains its direct inhibitory activity, making it a more versatile tool across different assay formats [1].
| Evidence Dimension | Assay compatibility (Cell-free vs. Intact cell) |
| Target Compound Data | Active in both cell-free purified 5-LO assays and intact cells |
| Comparator Or Baseline | MK-886 (FLAP inhibitor) |
| Quantified Difference | Direct catalytic blockade (Enofelast) vs. indirect complex disruption (MK-886) |
| Conditions | Purified enzymatic assays vs. whole-cell LTB4 generation |
For laboratories running high-throughput cell-free biochemical screens or purified enzyme kinetics, a direct 5-LO inhibitor like Enofelast is strictly required over FLAP-dependent alternatives.
For in vivo pharmacology, Enofelast serves as a highly reliable positive control. In conscious sheep models of asthma, inhaled Enofelast provided dose-dependent inhibition of Ascaris-induced late-phase bronchoconstriction by up to 66% and reduced airway hyperresponsiveness to carbachol by 82%. Similarly, in anesthetized cynomolgus monkeys, it inhibited neutrophil infiltration by 63% [1]. This robust cross-species efficacy makes it a superior baseline comparator for evaluating novel respiratory drug candidates.
| Evidence Dimension | Inhibition of late-phase bronchoconstriction and hyperresponsiveness |
| Target Compound Data | 66% inhibition of bronchoconstriction; 82% reduction in hyperresponsiveness |
| Comparator Or Baseline | Untreated disease model baseline |
| Quantified Difference | Near-complete abrogation of airway hyperresponsiveness (+24 hours post-challenge) |
| Conditions | Inhaled Ascaris-induced asthma models in conscious sheep and primates |
Utilizing a compound with quantified, cross-species in vivo validation reduces experimental failure rates when establishing baseline control arms in expensive mammalian asthma models.
Because Enofelast directly inhibits the 5-LO enzyme rather than relying on accessory proteins like FLAP, it is a highly suitable reference inhibitor for cell-free, purified 5-lipoxygenase biochemical assays and high-throughput screening (HTS) cascades evaluating new direct-acting 5-LO inhibitors[2].
Given its quantified potency (IC50 of 28-340 nmol/L) and 36-fold selectivity for LTC4 over PGD2, Enofelast is recommended for use in primary human mast cell and alveolar macrophage cultures. It allows researchers to selectively silence leukotriene production without inducing off-target suppression of the cyclooxygenase pathway, ensuring cleaner assay readouts[1].
Enofelast's proven ability to inhibit late-phase bronchoconstriction by 66% and airway hyperresponsiveness by 82% in large animal models makes it a reliable positive control compound for preclinical in vivo testing of novel anti-asthmatic and anti-inflammatory therapeutics[1].